molecular formula C14H17NO2 B2741874 1-butyl-3-methyl-1H-indole-2-carboxylic acid CAS No. 1557510-51-6

1-butyl-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2741874
CAS No.: 1557510-51-6
M. Wt: 231.295
InChI Key: BWYUYJBFVIXJRT-UHFFFAOYSA-N
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Description

1-butyl-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that maintains homeostasis and impacts metabolism and the immune response . They achieve this by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Indolepropionic acid (IPA), for instance, can be converted into indoleacrylic acid (IA) and further conjugated with glycine to produce indoleacryloyl glycine in the liver .

Pharmacokinetics

The metabolism of indole derivatives often involves the liver and intestine, which are closely related through the liver–gut axis .

Result of Action

Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma . These effects can lead to the maintenance of intestinal homeostasis and impact liver metabolism and the immune response .

Action Environment

The action of 1-butyl-3-methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota, which plays a crucial role in the metabolism of indole derivatives, can be affected by diet and other environmental factors . Additionally, the disorder of intestinal–liver interaction, which can be influenced by environmental factors, plays an important role in the pathogenesis of gastrointestinal and liver diseases .

Future Directions

Indole derivatives show good therapeutic prospects and their application in intestinal and liver diseases is being studied . The investigation of novel methods of synthesis has attracted the attention of the chemical community due to the importance of this significant ring system .

Chemical Reactions Analysis

1-butyl-3-methyl-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1-butyl-3-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-butyl-3-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-4-9-15-12-8-6-5-7-11(12)10(2)13(15)14(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYUYJBFVIXJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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